molecular formula C17H23NO6 B8396312 4-O-benzyl 1-O-methyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]butanedioate

4-O-benzyl 1-O-methyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]butanedioate

Numéro de catalogue: B8396312
Poids moléculaire: 337.4 g/mol
Clé InChI: YESZKWMROMDSSP-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-O-benzyl 1-O-methyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]butanedioate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzyl group, a methyl group, and a tert-butyl carbamate group.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-O-benzyl 1-O-methyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]butanedioate typically involves multiple steps. One common method includes the protection of functional groups, followed by esterification and carbamate formation. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize efficiency. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to obtain the desired product.

Analyse Des Réactions Chimiques

Types of Reactions

4-O-benzyl 1-O-methyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]butanedioate can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl group, using reagents like sodium hydride or potassium tert-butoxide.

Common Reagents and Conditions

The reactions mentioned above typically require specific reagents and conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Applications De Recherche Scientifique

4-O-benzyl 1-O-methyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]butanedioate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic effects and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of 4-O-benzyl 1-O-methyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]butanedioate involves its interaction with specific molecular targets and pathways. The benzyl and carbamate groups play a crucial role in its binding affinity and reactivity. The compound may inhibit or activate certain enzymes, leading to various biological effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

    2-Hydroxy-4′-(2-hydroxyethoxy)-2-methylpropiophenone: A compound with similar functional groups but different applications.

    2-[2-(tert-Butoxycarbonylamino)ethoxy]ethoxyacetic acid: Shares the tert-butyl carbamate group and is used in different chemical reactions.

Uniqueness

4-O-benzyl 1-O-methyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]butanedioate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.

Propriétés

Formule moléculaire

C17H23NO6

Poids moléculaire

337.4 g/mol

Nom IUPAC

4-O-benzyl 1-O-methyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]butanedioate

InChI

InChI=1S/C17H23NO6/c1-17(2,3)24-16(21)18-13(15(20)22-4)10-14(19)23-11-12-8-6-5-7-9-12/h5-9,13H,10-11H2,1-4H3,(H,18,21)

Clé InChI

YESZKWMROMDSSP-UHFFFAOYSA-N

SMILES canonique

CC(C)(C)OC(=O)NC(CC(=O)OCC1=CC=CC=C1)C(=O)OC

Origine du produit

United States

Synthesis routes and methods

Procedure details

(S)-2-Amino-succinic acid 4-benzyl ester 1-methyl ester. To a solution of 2-tert-butoxycarbonylamino-succinic acid 4-benzyl ester (25 g, 77.31 mmol) in 2:1 mixture of toluene and methanol (200 ml, 100 ml) at 0° C. was added trimethylsilyldiazomethane (58 ml, 116 mmol) dropwise until a yellow color persisted. After stirring for ten minutes, the reaction was concentrated in vacuo. Purification by silica gel chromatography (10–30% ethyl acetate/hexane) gave 21.2 g of 2-tert-butoxycarbonylamino-succinic acid 4-benzyl ester 1-methyl ester. Rt=2.68, MH+=238. This product was then stirred for one hour at room temperature in 4N HCl in dioxane (157 ml, 565 mmol) and concentrated in vacuo. The solid was dissolved in ethyl acetate and washed three times with NaHCO3, once with brine, dried over Na2SO4, filtered, and concentrated in vacuo to give 15.79 g of the desired product. Rt=0.84, MH+=238. 49-3: (S,S)-2-(1-Methoxycarbonyl-3-methyl-butylamino)-succinic acid 4-benzyl ester 1-methyl ester. To a solution of 4-methyl-2-trifluoromethanesulfonylmethyl-pentanoic acid methyl ester (6.69 g, 25 mmol) and N,N-diisopropylethylamine (5.04 ml, 28.92 mmol) in methylene chloride at −78° C. was added 49-2 (4.57 g, 19.28 mmol) and the reaction was stirred overnight. The reaction was concentrated to dryness, then redissolved in ethyl acetate and washed twice with NaHCO3, once with brine, dried over Na2SO4, filtered, and concentrated in vacuo. Purification by silica gel chromatography gave 5.84 g of the desired product. Rt=2.85, MH+=366. 49-4: (S,S)-2-[2-(6-Chloro-benzothiazol-2-ylcarbamoyl)-1-methoxycarbonyl-ethylamino]-4-methyl-pentanoic acid methyl ester. A mixture of 49-3 (5.84 g) and Pd/C (0.200 g) in MeOH (100 ml) was stirred under 1 atmosphere of hydrogen for 1 h, filtered through a pad of celite and concentrated in vacuo to give 3.75 g of 2-(1-methoxycarbonyl-3-methyl-butylamino)-succinic acid 1-methyl ester. Rt=1.48, MH+=276. To a mixture of this product (3.75 g, 13.63 mmol), N,N-diisopropylethylamine (8.73 ml, 37.19 mmol), 6-chloro-benzothiazol-2-ylamine (2.28 g, 13.63 mmol), and benzotriazol-1-ol (1.84 g, 13.63 mmol) in methylene chloride at 0° C., was added 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (2.605 g, 13.63 mmol) and stirred at room temperature overnight. The reaction mixture was concentrated in vacuo, dissolved in ethyl acetate and washed twice with NaHCO3, twice with 1N HCl, once with brine, dried over Na2SO4, filtered and concentrated in vacuo. Purification by silica gel chromatography gave 1.77 g of the desired product. Rt=2.89, MH+=442. 49-5: (S,S)-2-[1-Carboxy-2-(6-chloro-benzothiazol-2-ylcarbamoyl)-ethylamino]-4-methyl-pentanoic acid (Compound MB). To a solution of 49-4 (1.77 g, 4.013 mmol) in THF(15 ml), methanol (5 ml), and water (5 ml) was added LiOH—H2O (0.674 g, 16 mmol). The reaction stirred overnight at room temperature. After concentrating the organics in vacuo, the aqueous layer was acidified with 1N HCl until a white precipitate formed which was filtered and dried. The solid was dissolved in 4N HCl in dioxane and concentrated in vacuo to give 1.7 g of the HCl salt of the desired product. Rt=1.89, MH+=414, 1H NMR consistent with the assigned structure. Compounds synthesized using the same general procedure: (S,S)-2-[2-(Benzothiazol-2-ylcarbamoyl)-1-carboxy-ethylamino]-4-methyl-pentanoic acid: Rt=1.53, MH+=380. (S,S)-2-[1-Carboxy-2-(5,6-dichloro-benzothiazol-2-ylcarbamoyl)-ethylamino]-4-methyl-pentanoic acid (Compound MG): Rt=2.25, MH+=448. (S,S)-2-[1-Carboxy-2-(6-fluoro-benzothiazol-2-ylcarbamoyl)-ethylamino]-4-methyl-pentanoic acid: Rt=1.713, MH+=398. (S,S)-2-[2-(6-Bromo-benzothiazol-2-ylcarbamoyl)-1-carboxy-ethylamino]-4-methyl-pentanoic acid: Rt=1.95, MH+=460. (S,S)-2-[1-Carboxy-2-(6-methoxy-benzothiazol-2-ylcarbamoyl)-ethylamino]-4-methyl-pentanoic acid (Compound MO): Rt=1.62, MH+=410. (S,S)-2-[1-Carboxy-2-(6-ethoxy-benzothiazol-2-ylcarbamoyl)-ethylamino]-4-methyl-pentanoic acid (Compound MP): Rt=1.79, MH+=424. (S,S)-2-[1-Carboxy-2-(6-methyl-benzothiazol-2-ylcarbamoyl)-ethylamino]-4-methyl-pentanoic acid: Rt=1.75, MH+=394. (S,S)-2-[1-Carboxy-2-(4-phenyl-thiazol-2-ylcarbamoyl)-ethylamino]-4-methyl-pentanoic acid (Compound OH): Rt=1.81, MH+=406. (S,S)-2-[1-Carboxy-2-(5,6-dimethyl-benzothiazol-2-ylcarbamoyl)-ethylamino]-4-methyl-pentanoic acid (Compound MC): Rt=1.89, MH+=408. (S,S)-2-[1-Carboxy-2-(4-chloro-benzothiazol-2-ylcarbamoyl)-ethylamino]-4-methyl-pentanoic acid (Compound MD): Rt=1.89, MH+=414. (S,S)-2-{1-Carboxy-2-[(5-chloro-1H-indole-2-carbonyl)-amino]-ethylamino}-4-methyl-pentanoic acid: Rt=1.51, MH+=392. (S,S)-2-{1-Carboxy-2-[(5-methoxy-1H-indole-2-carbonyl)-amino]-ethylamino}-4-methyl-pentanoic acid: Rt=1.86, MH+=396.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
25 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two
Quantity
58 mL
Type
reactant
Reaction Step Three

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.